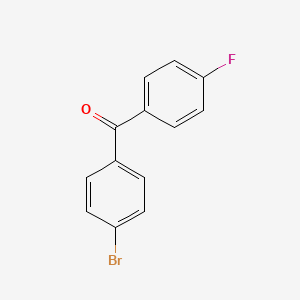

4-Bromo-4'-fluorobenzophenone

Description

Overview of Halogenated Benzophenones in Contemporary Chemistry

Benzophenones, characterized by a central ketone group flanked by two phenyl rings, represent a ubiquitous and versatile scaffold in medicinal chemistry and materials science. nih.govresearchgate.net Their derivatives are found in numerous naturally occurring molecules and synthetic compounds, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.net The structural diversity of benzophenones, which can be readily modified by the introduction of various substituents such as hydroxyl, alkyl, alkyloxy groups, or halogen atoms, plays a crucial role in their biological and chemical functions. researchgate.net

Halogenated benzophenones, in particular, have garnered significant interest due to the unique properties conferred by the halogen substituents. The introduction of halogens like fluorine, chlorine, and bromine can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability, making them valuable tools in drug design and the development of advanced materials. mq.edu.au For instance, halogenated benzophenones are utilized as photoinitiators in polymerization processes, as intermediates in the synthesis of complex organic molecules, and as building blocks for materials with specific electronic and optical properties. lookchem.com In medicinal chemistry, the strategic placement of halogens on the benzophenone (B1666685) core has led to the development of potent therapeutic agents. For example, compounds with halogen groups at the para position have demonstrated significant anti-inflammatory profiles. nih.gov

Significance of 4-Bromo-4'-fluorobenzophenone as a Model Compound

This compound, with the chemical formula C₁₃H₈BrFO, is a disubstituted benzophenone derivative featuring a bromine atom at the 4-position of one phenyl ring and a fluorine atom at the 4'-position of the other. smolecule.comguidechem.com This specific arrangement of a bromine and a fluorine atom on the benzophenone framework makes it a particularly valuable model compound in various research areas. The presence of two different halogen atoms provides distinct reactive sites for further chemical modifications, rendering it a versatile intermediate in organic synthesis. smolecule.com

The compound's unique photophysical properties, stemming from its halogenated aromatic structure, make it a subject of interest in photochemistry and material science. smolecule.com It is known to exhibit phosphorescence, and studies have investigated its behavior at both room temperature and at 77K in different media. oregonstate.edu This characteristic is crucial for its potential applications as a photoinitiator or photosensitizer. oregonstate.edu Furthermore, its symmetrical substitution pattern contributes to enhanced thermal stability, a desirable characteristic in the development of polymers and other advanced materials.

The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation reaction. smolecule.comprepchem.com This well-established synthetic route typically involves the reaction of 4-bromobenzoyl chloride with fluorobenzene (B45895) in the presence of a Lewis acid catalyst like aluminum chloride. smolecule.comprepchem.com

| Property | Value |

| Molecular Formula | C₁₃H₈BrFO |

| Molecular Weight | 279.10 g/mol |

| CAS Number | 2069-41-2 |

| Melting Point | 106-107 °C |

| Appearance | White crystals |

Evolution of Research Trajectories for this compound

Initial research on this compound primarily focused on its synthesis and basic characterization. The Friedel-Crafts acylation method has been a cornerstone for its preparation, with various studies reporting successful synthesis with good yields. oregonstate.eduprepchem.comnasa.gov

Subsequently, the research trajectory has expanded to explore its utility as a versatile building block in organic synthesis. smolecule.commyskinrecipes.com The differential reactivity of the C-Br and C-F bonds allows for selective transformations, enabling the construction of more complex molecules. This has positioned this compound as a key intermediate in the synthesis of various organic compounds, including potential pharmaceutical agents and materials with tailored properties. lookchem.com

More recent research has delved into the specific applications of this compound, driven by its unique properties. In materials science, its potential as a component in polymers and as a photoinitiator is an active area of investigation. smolecule.com In medicinal chemistry, while direct biological activity studies on this compound itself are limited, its role as a scaffold for creating new biologically active molecules is being explored. The introduction of fluorine, in particular, is a well-known strategy in drug design to enhance metabolic stability and binding affinity. mq.edu.au The study of its photophysical properties, such as its phosphorescence and behavior under UV irradiation, continues to be a significant research focus, with potential applications in phototoxicity studies and the development of photosensitizers. smolecule.comoregonstate.edu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXSFTBOKUQUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174750 | |

| Record name | 4-Bromo-4'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2069-41-2 | |

| Record name | (4-Bromophenyl)(4-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2069-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-4'-fluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002069412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-4'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-4'-fluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations for 4 Bromo 4 Fluorobenzophenone

Established Synthetic Pathways

The most common and well-established methods for synthesizing 4-Bromo-4'-fluorobenzophenone rely on fundamental reactions that build the benzophenone (B1666685) core.

The Friedel-Crafts acylation is a primary method for synthesizing this compound. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. nih.gov For the synthesis of this specific compound, the reaction typically proceeds by treating fluorobenzene (B45895) with 4-bromobenzoyl chloride. prepchem.com

Aluminum chloride (AlCl₃) is a commonly used Lewis acid catalyst in this process. prepchem.comtcd.ie It coordinates with the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich fluorobenzene ring. The product of the reaction is an aryl ketone, which is deactivated towards further substitution, thus preventing polyacylation. organic-chemistry.org A typical laboratory procedure involves mixing fluorobenzene and 4-bromobenzoyl chloride, cooling the mixture, and then adding aluminum chloride. prepchem.com The reaction is then heated to reflux for several hours to ensure completion. prepchem.com Following the reaction, the mixture is poured into acidic water to quench the catalyst and then extracted with an organic solvent like methylene (B1212753) chloride. prepchem.com Recrystallization from a solvent such as ethanol yields the purified this compound as white crystals. prepchem.com

Table 1: Representative Friedel-Crafts Acylation for this compound Synthesis prepchem.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions | Yield | Product Melting Point |

|---|---|---|---|---|---|---|

| Fluorobenzene | 4-Bromobenzoyl chloride | Aluminum chloride (AlCl₃) | Methylene chloride (for extraction) | Reflux for 4 hours | 86% | 106-107 °C |

Halogen-fluorine exchange (Halex) reactions provide an alternative route for synthesizing fluorinated aromatic compounds. dntb.gov.ua This type of nucleophilic substitution is particularly useful for introducing fluorine atoms into aromatic rings that are activated by electron-withdrawing groups. While not a direct synthesis of this compound from a non-fluorinated precursor, the Halex reaction is a key method for producing fluorobenzophenone derivatives from their corresponding chloro- or bromo-analogues.

The reaction typically employs a fluoride salt, such as potassium fluoride (KF), as the fluorine source. researchgate.netresearchgate.net The efficiency of the reaction is often enhanced by the use of a phase-transfer catalyst, like tetraphenylphosphonium bromide, and a high-boiling point aprotic solvent. researchgate.netresearchgate.net For instance, 4-fluorobenzaldehyde can be synthesized from 4-chlorobenzaldehyde using KF in the presence of a catalyst system. researchgate.net This principle can be extended to the synthesis of fluorobenzophenones from their chlorinated precursors. The process involves the displacement of a halide on the aromatic ring by a fluoride ion, a reaction driven by the high lattice energy of the resulting metal halide salt. dntb.gov.ua Microwave irradiation has also been shown to promote halogen-exchange fluorination, leading to the synthesis of fluorinated benzaldehydes and diphenyl ketones. dntb.gov.ua

Advanced Synthetic Approaches and Modifications

Modern synthetic chemistry offers more sophisticated methods for the formation of the C-C bond between the two aryl rings of the benzophenone structure.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While Friedel-Crafts acylation is effective, cross-coupling methods offer an alternative approach that can be adapted for the synthesis of diaryl ketones like this compound. For example, a general procedure for preparing dissymmetric ketones involves the reaction of an acyl chloride with an arylboronic acid in the presence of a base. chemicalbook.com

In a potential synthesis of this compound, one could envision the coupling of 4-fluorophenylboronic acid with 4-bromobenzoyl chloride, or conversely, 4-bromophenylboronic acid with 4-fluorobenzoyl chloride. Various transition metals, including palladium and nickel, are known to catalyze such Suzuki-Miyaura-type couplings. chemrxiv.org Cobalt-catalyzed cross-coupling reactions have also been developed for C-C bond formation, for example, in the reaction of α-bromo α-fluoro β-lactams with diarylzinc reagents. researchgate.net These advanced methods provide a versatile platform for synthesizing a wide range of substituted benzophenones under conditions that can be milder than traditional Friedel-Crafts reactions.

The fluorine atom in this compound can be utilized for further functionalization through nucleophilic aromatic substitution (SNAr). The electron-withdrawing benzoyl group activates the fluoro-substituted ring, making the carbon atom attached to the fluorine susceptible to attack by nucleophiles. researchgate.net This reaction pathway is fundamental for creating derivatives of the parent compound.

For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group (in this case, fluoride). nih.gov Research has shown that polyvinylamine can be functionalized through a nucleophilic substitution reaction with 4-fluorobenzophenone, demonstrating the reactivity of the C-F bond towards nucleophiles. researchgate.net Similarly, the bromine atom on the other ring can be substituted, as seen in the reaction of 4-bromo-5-nitrophthalonitrile with nucleophiles, where the bromine is displaced. researchgate.net This dual reactivity allows for the selective synthesis of a wide array of derivatives by choosing appropriate nucleophiles and reaction conditions. For instance, DFT calculations on 2,4-dichloroquinazoline show that the carbon at the 4-position is more susceptible to nucleophilic attack, highlighting how electronic effects govern regioselectivity in SNAr reactions. nih.gov

Mechanistic Insights into this compound Formation

The formation of this compound via the Friedel-Crafts acylation follows a well-understood electrophilic aromatic substitution mechanism. sapub.org The key steps are outlined below:

Generation of the Electrophile : The Lewis acid catalyst, typically AlCl₃, interacts with the 4-bromobenzoyl chloride. It abstracts the chloride ion, forming a highly reactive acylium ion ([4-BrC₆H₄CO]⁺) and the [AlCl₄]⁻ complex. This acylium ion is a potent electrophile. nih.govtcd.ie

Electrophilic Attack : The electron-rich π system of the fluorobenzene ring attacks the electrophilic carbon of the acylium ion. Fluorine is an ortho, para-directing group, meaning the attack will preferentially occur at the positions ortho or para to the fluorine atom. The para-substituted product is generally favored due to reduced steric hindrance compared to the ortho position. tcd.ie This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation and Aromatization : The [AlCl₄]⁻ complex acts as a base, abstracting a proton from the carbon atom where the acyl group has attached. This step restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst along with HCl. tcd.ie

Because the resulting ketone product is less reactive than the starting fluorobenzene, the reaction typically stops after a single acylation, which is a key advantage of Friedel-Crafts acylation over alkylation. organic-chemistry.org

Electrophilic Aromatic Substitution Mechanisms

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution (EAS) reactions. uci.eduscribd.com This reaction typically involves the acylation of fluorobenzene with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst. prepchem.com

The mechanism proceeds in two main steps:

Formation of the Electrophile : A strong Lewis acid, such as aluminum chloride (AlCl₃), reacts with 4-bromobenzoyl chloride to form a highly electrophilic acylium ion. The catalyst polarizes the carbon-chlorine bond of the acyl chloride, facilitating its cleavage. masterorganicchemistry.com

Electrophilic Attack and Aromatization : The electron-rich π system of the fluorobenzene ring attacks the acylium ion. uci.edulibretexts.org This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org The fluorine substituent on the benzene (B151609) ring is a deactivating but ortho, para-directing group. uci.edu Due to steric hindrance at the ortho position, the substitution occurs predominantly at the para position, leading to the desired 4,4'-disubstituted product. In the final step, a weak base (like the AlCl₄⁻ complex formed) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the catalyst. masterorganicchemistry.comlibretexts.org

A typical experimental procedure involves reacting fluorobenzene with 4-bromobenzoyl chloride and aluminum chloride. prepchem.com The mixture is initially cooled and then heated to reflux to drive the reaction to completion. prepchem.com Subsequent workup with acidic water followed by extraction and recrystallization yields the final product. prepchem.com

Table 1: Example of Friedel-Crafts Acylation for this compound Synthesis prepchem.com

| Parameter | Details |

|---|---|

| Reactant 1 | Fluorobenzene |

| Reactant 2 | 4-Bromobenzoyl chloride |

| Catalyst | Aluminum chloride (AlCl₃) |

| Solvent | Methylene chloride (for extraction) |

| Reaction Conditions | Initial cooling to 0°C, followed by heating to reflux for 4 hours. |

| Product Yield | 86% |

| Product Melting Point | 106°-107° C |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) provides an alternative mechanistic pathway for forming bonds to an aromatic ring. libretexts.org Unlike electrophilic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring that contains a good leaving group. chemistrysteps.commasterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.com

The general SNAr mechanism occurs in two steps:

Nucleophilic Addition : A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized onto the electron-withdrawing groups, which is crucial for its stability. libretexts.org

Elimination of Leaving Group : The aromaticity of the ring is restored by the elimination of the leaving group. chemistrysteps.com

In the context of this compound, the central carbonyl group acts as a moderate electron-withdrawing group, activating both aromatic rings towards nucleophilic attack. Theoretically, the compound could be synthesized by reacting a precursor like 4,4'-difluorobenzophenone with a bromide nucleophile or 4,4'-dibromobenzophenone with a fluoride nucleophile.

A key feature of the SNAr mechanism is the leaving group trend. For this reaction type, fluoride is often the best leaving group among the halogens (F > Cl > Br > I). masterorganicchemistry.comyoutube.com This is because the rate-determining step is typically the initial attack by the nucleophile, which is accelerated by the high electronegativity of fluorine that polarizes the carbon-halogen bond, making the carbon more electrophilic. youtube.com

Table 2: Theoretical SNAr Pathways to this compound

| Starting Material | Nucleophile | Potential Leaving Group | Activating Group |

|---|---|---|---|

| 4,4'-Difluorobenzophenone | Bromide (e.g., KBr) | Fluoride | Carbonyl (C=O) |

Role of Catalysis in Reaction Efficiency and Selectivity

Catalysis is fundamental to the practical synthesis of this compound, particularly via the Friedel-Crafts acylation route. The catalyst's role is multifaceted, influencing both the rate of reaction and the selectivity of the product formed.

Reaction Efficiency: In electrophilic aromatic substitution, the aromatic ring itself is the nucleophile. Aromatic rings like fluorobenzene are deactivated by the electron-withdrawing inductive effect of the halogen, making them less reactive than benzene. uci.edu A catalyst is therefore required to activate the electrophile. libretexts.org Lewis acids like AlCl₃ or FeBr₃ are essential for generating the highly reactive acylium ion from the 4-bromobenzoyl chloride. prepchem.comgoogle.com This activation dramatically increases the rate of the reaction by lowering the activation energy, allowing the acylation to proceed under manageable laboratory conditions and resulting in high yields. prepchem.com

Reaction Selectivity: Catalysts also play a crucial role in ensuring high selectivity. In Friedel-Crafts acylation, the product is an aryl ketone. The ketone's carbonyl group is an electron-withdrawing group that deactivates the newly formed aromatic product towards further electrophilic substitution. uci.edu Furthermore, the ketone product forms a complex with the Lewis acid catalyst, further deactivating it and effectively preventing polyacylation reactions. This ensures that mono-acylation is the predominant outcome, leading to a cleaner reaction with a higher yield of the desired this compound and simplifying purification.

Table 3: Common Catalysts in Friedel-Crafts Acylation

| Catalyst | Type | Function |

|---|---|---|

| Aluminum chloride (AlCl₃) | Lewis Acid | Generates acylium ion from acyl chloride. prepchem.com |

| Iron(III) chloride (FeCl₃) | Lewis Acid | Alternative to AlCl₃ for activating acyl halides. google.com |

| Iron(III) bromide (FeBr₃) | Lewis Acid | Used to activate acyl bromides or in bromination reactions. google.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 4 Fluorobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy reveals the different types of protons present in a molecule and their relationships to neighboring protons. In 4-bromo-4'-fluorobenzophenone, the aromatic protons on the two phenyl rings exhibit distinct chemical shifts due to the influence of the bromine and fluorine substituents.

The protons on the brominated phenyl ring and the fluorinated phenyl ring typically appear as distinct sets of signals in the aromatic region of the spectrum. The electron-withdrawing nature of the bromine and fluorine atoms, as well as the carbonyl group, deshields the aromatic protons, causing them to resonate at higher chemical shifts (downfield). The coupling patterns (e.g., doublets, triplets) arise from spin-spin interactions between adjacent protons, providing information about their relative positions on the aromatic rings.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic Protons | 7.0 - 8.0 | Multiplet | Not Applicable |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons also show a range of chemical shifts influenced by the substituents. The carbon atoms directly bonded to the bromine and fluorine atoms (ipso-carbons) have their chemical shifts significantly affected by these heavy atoms. The other aromatic carbons show signals in the typical aromatic region (around 115-140 ppm).

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~194 |

| Aromatic Carbons | ~115 - 140 |

| Ipso-Carbon (C-Br) | Varies |

| Ipso-Carbon (C-F) | Varies (shows C-F coupling) |

Note: The exact chemical shifts can vary based on experimental conditions. The ipso-carbon attached to fluorine will appear as a doublet due to coupling with the ¹⁹F nucleus.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to specifically detect fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would show a single signal corresponding to the fluorine atom on the fluorinated phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The presence of the electron-withdrawing carbonyl group and the bromine atom on the other ring will influence this chemical shift.

Two-dimensional (2D) NMR techniques provide more detailed structural information by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. sdsu.edu This would help to definitively assign the protons on each of the aromatic rings by showing which protons are adjacent to each other. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). sdsu.edu This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the ipso-carbons, by observing their long-range couplings to nearby protons. sdsu.eduyoutube.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

A key feature in the IR and Raman spectra of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This band is typically observed in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the phenyl rings. The electron-withdrawing nature of the bromine and fluorine atoms can slightly increase the frequency of the C=O stretch compared to unsubstituted benzophenone (B1666685).

Both IR and Raman spectroscopy can detect this vibration, though the intensity of the peak may differ between the two techniques. kurouskilab.com

Table 3: Characteristic Carbonyl Stretching Frequency

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | 1650 - 1700 | Strong |

Aromatic Ring Vibrations

The vibrational modes of the two aromatic rings in this compound are characterized by distinct bands in its FT-IR and Raman spectra. The substitution pattern on each ring—one with a bromine atom and the other with a fluorine atom, both in the para position—influences the position and intensity of these characteristic vibrations.

Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the aromatic rings give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. vscht.cz For substituted benzophenones, characteristic absorptions appear around 1600 cm⁻¹ and 1500 cm⁻¹. thieme-connect.de The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, occur in the lower frequency region (900-680 cm⁻¹). thieme-connect.de The para-substitution on both rings is expected to produce strong bands in the 840-800 cm⁻¹ range.

Interactive Table: Characteristic Aromatic Ring Vibrations of this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Wavenumber for this compound (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | ~3080 |

| Aromatic C=C Stretch | 1600 - 1585 | ~1600 |

| Aromatic C=C Stretch | 1500 - 1400 | ~1585, ~1485 |

C-Br and C-F Bond Vibrations

The vibrations of the carbon-halogen bonds are key spectroscopic markers for this compound. The position of these bands is primarily influenced by the mass of the halogen atom and the strength of the C-X bond.

The C-F stretching vibration is typically observed in the 1250-1000 cm⁻¹ region of the infrared spectrum. This absorption is usually strong and provides clear evidence for the presence of the fluorine substituent. In contrast, the C-Br stretching vibration occurs at a much lower frequency due to the greater mass of the bromine atom, generally appearing in the 690-515 cm⁻¹ range. spectroscopyonline.com The identification of these two distinct bands is crucial for confirming the specific halogenation of the benzophenone core.

Interactive Table: Carbon-Halogen Bond Vibrations of this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| C-F Stretch | 1250 - 1000 | spectroscopyonline.com |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

Molecular Ion Determination

In the mass spectrum of this compound, the molecular ion peak (M⁺) is a critical piece of information for confirming its molecular formula, C₁₃H₈BrFO. spectrabase.comnih.gov The theoretical exact mass of this compound is approximately 277.974 g/mol . nih.gov A significant characteristic of compounds containing bromine is the presence of an isotopic peak at M+2, which is nearly equal in intensity to the molecular ion peak. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. The observation of this isotopic pattern provides definitive evidence for the presence of a single bromine atom in the molecule.

Interactive Table: Molecular Ion Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₈BrFO | spectrabase.comnih.gov |

| Exact Mass | 277.97426 Da | nih.gov |

| Nominal Molecular Weight | 279.11 g/mol | spectrabase.com |

| Expected M⁺ Peak (m/z) | ~278 | |

| Expected M+2 Peak (m/z) | ~280 |

Fragmentation Pattern Analysis

The fragmentation of the this compound molecular ion is primarily driven by the cleavage of the bonds adjacent to the carbonyl group (α-cleavage), a common pathway for ketones. chemguide.co.uklibretexts.org This process leads to the formation of several characteristic fragment ions. The most probable fragmentation pathways involve the loss of the fluorophenyl or bromophenyl radicals, leading to the formation of stable acylium ions.

The main expected fragments include:

[C₆H₄BrCO]⁺: Formed by the loss of the fluorophenyl radical (•C₆H₄F). This fragment will also exhibit a characteristic Br isotopic pattern.

[C₆H₄FCO]⁺: Formed by the loss of the bromophenyl radical (•C₆H₄Br).

[C₆H₄Br]⁺: Formed by the loss of the fluorobenzoyl radical (•COC₆H₄F).

[C₆H₄F]⁺: Formed by the loss of the bromobenzoyl radical (•COC₆H₄Br).

The relative abundance of these fragments provides insight into the relative stability of the resulting ions and radicals.

Interactive Table: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Formula | Predicted m/z (for ⁷⁹Br) | Fragmentation Pathway |

|---|---|---|---|

| Bromobenzoyl cation | [C₇H₄BrO]⁺ | 183 | M⁺ - •C₆H₄F |

| Fluorobenzoyl cation | [C₇H₄FO]⁺ | 123 | M⁺ - •C₆H₄Br |

| Bromophenyl cation | [C₆H₄Br]⁺ | 155 | M⁺ - •COC₆H₄F |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorptions that arise from electronic transitions within the molecule's chromophoric system. The benzophenone core contains two main types of chromophores: the carbonyl group (C=O) and the two substituted benzene (B151609) rings. The electronic transitions observed are typically the n→π* transition of the carbonyl group and the π→π* transitions of the aromatic system. scialert.net

The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally of high intensity and occur at shorter wavelengths. The n→π* transition, involving a non-bonding electron from the oxygen of the carbonyl group, is typically of lower intensity and appears at a longer wavelength. scialert.net

The absorption maxima (λmax) are influenced by the substituents on the aromatic rings and the polarity of the solvent used for the measurement. nih.govresearchgate.net Halogen substituents can cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzophenone. In polar solvents, the n→π* transition often undergoes a hypsochromic (blue) shift, while the π→π* transition may show a bathochromic shift. scialert.net The spectrum of this compound is expected to show a strong absorption band corresponding to the π→π* transition below 300 nm and a weaker band for the n→π* transition at a longer wavelength.

Interactive Table: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Typical Wavelength Region for Benzophenones | Expected Effect of Substituents/Solvent |

|---|---|---|

| π → π* | 240 - 280 nm | Bathochromic shift due to halogenation. |

Phosphorescence Spectroscopy

Benzophenones typically exhibit phosphorescence at low temperatures from their lowest triplet state (T1), which is of (n,π*) character. This emission is characterized by a vibronically structured spectrum and a relatively short lifetime. The introduction of halogen substituents, such as bromine and fluorine, is known to influence the photophysical properties of the benzophenone chromophore.

The presence of the bromine atom, in particular, is expected to have a significant impact due to the "heavy-atom effect." This effect enhances the rate of intersystem crossing from the excited singlet state (S1) to the triplet state (T1) and can also influence the radiative and non-radiative decay rates of the triplet state. An increase in the rate of intersystem crossing would lead to a higher population of the triplet state and potentially a more intense phosphorescence signal. Conversely, the heavy-atom effect can also shorten the phosphorescence lifetime.

The fluorine substituent, being a light atom, is not expected to induce a significant heavy-atom effect. However, its strong electron-withdrawing nature can modulate the energy levels of the molecular orbitals, which may lead to shifts in the phosphorescence emission spectrum compared to unsubstituted benzophenone.

In a typical experiment, a solid sample of this compound or a solution in a rigid matrix (e.g., a frozen organic solvent at 77 K) would be excited by a UV light source. The resulting emission at longer wavelengths, which persists after the excitation source is removed, would be analyzed. The expected phosphorescence spectrum would likely exhibit a series of peaks corresponding to the vibrational energy levels of the ground state.

Table 1: Expected Phosphorescence Characteristics of this compound

| Parameter | Expected Observation | Rationale |

| Emission Wavelength | Shifted relative to benzophenone | Influence of bromo and fluoro substituents on the energy of the T1 state. |

| Phosphorescence Lifetime | Potentially shorter than benzophenone | Heavy-atom effect of bromine increasing the rate of triplet decay. |

| Quantum Yield | Potentially enhanced | Heavy-atom effect of bromine increasing the efficiency of intersystem crossing. |

It is important to note that the actual phosphorescence characteristics would also be highly dependent on the sample's physical state (crystalline vs. amorphous) and the surrounding environment, as these factors can influence non-radiative decay pathways. nih.govnih.govbohrium.com

X-ray Crystallography and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Although a specific crystal structure for this compound has not been detailed in the surveyed literature, analysis of closely related compounds, such as 4-bromobenzophenone, provides a strong basis for predicting its solid-state characteristics. researchgate.netnih.gov

Determination of Crystal System and Space Group

The crystal structure of the analogous compound, 4-bromobenzophenone, has been determined to belong to the monoclinic crystal system with the space group P2₁/c. researchgate.net This is a common space group for organic molecules. It is plausible that this compound would crystallize in a similar system, although the presence of the additional fluorine atom could lead to a different packing arrangement and, consequently, a different crystal system or space group.

The determination of the crystal system and space group is the first step in a full crystallographic analysis and is achieved by analyzing the diffraction pattern of a single crystal of the compound. The unit cell parameters (the lengths of the sides of the unit cell and the angles between them) are determined, which defines the crystal system. The systematic absences in the diffraction data then allow for the determination of the space group.

Table 2: Crystallographic Data for the Related Compound 4-Bromobenzophenone

| Parameter | Value | Reference |

| Compound | 4-Bromobenzophenone | researchgate.net |

| Chemical Formula | C₁₃H₉BrO | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 12.138(1) | researchgate.net |

| b (Å) | 14.766(2) | researchgate.net |

| c (Å) | 6.174(1) | researchgate.net |

| β (°) | 97.63(1) | researchgate.net |

| Volume (ų) | 1096.8 | researchgate.net |

| Z | 4 | researchgate.net |

This data is for 4-bromobenzophenone and is presented as a predictive model for this compound.

Analysis of Intermolecular Interactions

The crystal packing of this compound would be governed by a variety of non-covalent interactions. The presence of the carbonyl group, the aromatic rings, and the halogen substituents provides multiple sites for these interactions, which collectively determine the stability and properties of the crystal lattice.

Key Expected Intermolecular Interactions:

C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor and is expected to form weak hydrogen bonds with aromatic C-H donors from neighboring molecules. This is a common motif in the crystal structures of benzophenones.

Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, likely interacting with the electronegative carbonyl oxygen or the π-system of an aromatic ring of an adjacent molecule.

π-π Stacking: The aromatic rings are likely to engage in offset π-π stacking interactions, which are a significant cohesive force in the crystals of many aromatic compounds.

Dipole-Dipole Interactions: The polar carbonyl group introduces a significant dipole moment to the molecule, leading to dipole-dipole interactions that will influence the molecular alignment in the crystal.

The interplay of these various interactions would dictate the final three-dimensional architecture of the crystal. A detailed analysis of these interactions, including their geometries and energies, would require a full single-crystal X-ray diffraction study.

Table 3: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Expected Significance |

| Hydrogen Bond | C-H (aromatic) | O (carbonyl) | High |

| Halogen Bond | C-Br | O (carbonyl) / π-system | Moderate |

| Hydrogen Bond | C-H (aromatic) | F | Low to Moderate |

| π-π Stacking | Phenyl ring | Phenyl ring | High |

| Dipole-Dipole | C=O | C=O | Moderate |

Theoretical and Computational Chemistry of 4 Bromo 4 Fluorobenzophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 4-Bromo-4'-fluorobenzophenone. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the molecule's electronic structure and energy.

Density Functional Theory (DFT) has become a primary tool for computational studies of substituted benzophenones due to its favorable balance between accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.

DFT studies on molecules similar to this compound are used to perform geometry optimization, where the lowest energy arrangement of the atoms is found. This optimized structure provides key parameters such as bond lengths, bond angles, and dihedral angles. For instance, calculations would focus on the C-Br, C-F, and C=O bond lengths and the torsion angles of the phenyl rings relative to the carbonyl group, which are critical determinants of the molecule's conformation and electronic properties.

Furthermore, DFT is employed to calculate various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. DFT also allows for the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Helps identify reactive sites within the molecule. |

Ab initio methods are quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), can provide very high accuracy.

While computationally more demanding than DFT, ab initio methods are used to obtain highly accurate molecular structures and energies. For this compound, these calculations would serve as a benchmark to validate the results from DFT methods. They are particularly useful for studying systems where electron correlation effects are significant. For example, calculating the first-order hyperpolarizability using the Hartree-Fock finite-field approach can predict a molecule's potential for use in non-linear optical applications. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While quantum calculations provide insight into the static electronic structure, MD simulations reveal the dynamic behavior of this compound.

In an MD simulation, atoms are treated as classical particles, and their interactions are described by a force field. Newton's equations of motion are solved iteratively to trace the trajectory of each atom. This allows for the study of conformational changes, such as the rotation of the phenyl rings around the bonds connecting them to the carbonyl carbon.

For this compound, MD simulations can be used to understand its behavior in different environments, such as in various solvents or interacting with biological macromolecules. nih.govacs.org These simulations can reveal how intermolecular forces, like hydrogen bonding or van der Waals interactions, influence the molecule's conformation and stability. The results of MD simulations are crucial for interpreting experimental data and understanding the mechanisms of chemical and biological processes at a molecular level. nih.govnih.gov

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, researchers can assign experimental peaks and gain a deeper understanding of the underlying molecular vibrations and electronic transitions.

Theoretical UV-Vis and IR spectra for this compound can be generated using quantum chemical calculations.

Infrared (IR) Spectra: DFT calculations are commonly used to compute the harmonic vibrational frequencies of a molecule. nih.gov These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated frequencies and their corresponding intensities can be used to generate a simulated IR spectrum. By comparing the simulated spectrum with experimental data, each absorption band in the experimental spectrum can be assigned to a specific vibrational mode of the molecule. For this compound, key vibrational modes would include the C=O stretch, C-Br stretch, C-F stretch, and various phenyl ring vibrations.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. scialert.net This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies (which correspond to absorption wavelengths) and their oscillator strengths (which correspond to absorption intensities) are used to construct a theoretical UV-Vis spectrum. This allows for the assignment of experimental absorption bands to specific electronic transitions, such as n→π* and π→π* transitions, which are characteristic of benzophenones. scialert.net

Table 2: Information Derived from Simulated Spectra

| Spectrum Type | Computational Method | Key Information Obtained |

|---|---|---|

| Infrared (IR) | DFT (Frequency Calculation) | Vibrational frequencies and modes (e.g., C=O, C-Br, C-F stretches). |

| UV-Visible | TD-DFT | Electronic transition energies, wavelengths (λmax), and oscillator strengths. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict NMR chemical shifts, aiding in the interpretation of experimental spectra.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (δ). nih.gov By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) in this compound, their chemical shifts can be predicted.

These predictions are highly sensitive to the molecular geometry, so an accurately optimized structure is essential. The calculated shifts are then compared to experimental values, often after a linear scaling correction, to confirm the molecular structure and assign resonances. nih.gov For this molecule, predicting the ¹⁹F chemical shift is of particular interest due to the sensitivity of fluorine to its electronic environment. DFT-based procedures have been developed to predict ¹⁹F NMR chemical shifts with high accuracy. rsc.orgchemrxiv.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzophenone (B1666685) |

| Thiobenzophenone |

| Dimethoxybenzophenone |

Structure-Property Relationship Modeling

Structure-property relationship modeling for this compound focuses on computationally predicting its chemical and physical characteristics based on its molecular structure. By analyzing parameters such as molecular orbital energies, electron density distribution, and electrostatic potential, researchers can establish quantitative links between the arrangement of atoms and the molecule's optical and electronic behaviors.

The optical properties of this compound, such as its absorption of UV-visible light and its nonlinear optical (NLO) response, are intrinsically linked to its electronic structure. Computational models, particularly those using TD-DFT, can predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions between molecular orbitals.

The most significant of these transitions is typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally corresponds to a lower-energy electronic excitation, leading to the absorption of longer-wavelength light. For substituted benzophenones, the primary absorption bands in the UV region are often attributed to π → π* transitions within the aromatic rings and the carbonyl group.

Theoretical calculations can determine the maximum absorption wavelength (λmax) and the oscillator strength (f), which is a measure of the probability of a given electronic transition. Furthermore, these models can compute NLO properties like the electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which describe the molecule's response to a strong electric field and indicate its potential for use in optical materials.

Table 1: Theoretically Calculated Electronic and Optical Properties for a Substituted Benzophenone Derivative (Note: These are representative values based on computational studies of analogous benzophenone structures and are intended for illustrative purposes.)

| Property | Calculated Value | Significance |

| HOMO Energy | ~ -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | ~ -2.0 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Correlates with molecular stability and λmax |

| Maximum Absorption (λmax) | ~ 280-320 nm | Wavelength of strongest UV light absorption |

| Oscillator Strength (f) | > 0 | Indicates the intensity of the electronic transition |

| Dipole Moment (μ) | ~ 2-4 Debye | Measures the molecule's overall polarity |

| Polarizability (α) | Varies | Describes the ease of distortion of the electron cloud |

| Hyperpolarizability (β) | Varies | Indicates the potential for NLO applications |

This table is interactive. Users can sort the columns to compare properties.

The presence of two different halogen atoms, bromine and fluorine, at the para positions of the phenyl rings significantly modulates the electronic properties of the benzophenone core. Both halogens exert a combination of inductive and resonance effects, which alter the electron density distribution across the molecule.

Inductive Effect (-I): Both fluorine and bromine are more electronegative than carbon, leading them to withdraw electron density from the aromatic ring through the sigma (σ) bonds. Fluorine is the most electronegative element, so its inductive effect is stronger than that of bromine. This effect tends to decrease the energy of the molecular orbitals.

Resonance Effect (+R): The halogens possess lone pairs of electrons in their p-orbitals, which can be delocalized into the π-system of the benzene (B151609) ring. This donation of electron density is a resonance effect. This effect opposes the inductive effect and tends to increase electron density on the ring, particularly at the ortho and para positions, and raises the energy of the HOMO.

Table 2: Comparison of Electronic Effects of Halogen Substituents

| Halogen Substituent | Inductive Effect | Resonance Effect | Net Electronic Effect on Ring | Impact on HOMO/LUMO Energies |

| Fluorine (F) | Strongly withdrawing (-I) | Weakly donating (+R) | Net electron-withdrawing | Lowers orbital energies significantly |

| Bromine (Br) | Moderately withdrawing (-I) | Weakly donating (+R) | Net electron-withdrawing | Lowers orbital energies |

This table is interactive. Users can sort the columns to analyze the different electronic contributions.

Advanced Applications and Functionalization of 4 Bromo 4 Fluorobenzophenone and Its Derivatives

Applications in Organic Synthesis as a Key Intermediate

The unique structure of 4-bromo-4'-fluorobenzophenone, featuring two distinct phenyl rings that can be selectively functionalized, makes it a valuable building block in synthetic organic chemistry. The presence of the bromine atom on one ring allows for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular frameworks.

The construction of complex organic molecules often relies on the ability to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high precision. This compound is an ideal substrate for several of the most powerful reactions used to achieve this, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond by coupling an organoboron compound with a halide. berkeley.edu In the case of this compound, the bromine atom can be readily replaced by a wide range of aryl or vinyl groups. This process involves an oxidative addition step where a palladium catalyst inserts into the carbon-bromine bond, followed by transmetalation with a boronic acid and reductive elimination to yield the final coupled product. berkeley.edu This methodology provides a direct route to creating complex biaryl structures, which are common motifs in many larger molecules. berkeley.eduresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds. wikipedia.org It allows for the reaction of an aryl halide, such as this compound, with a primary or secondary amine. wikipedia.orgacsgcipr.org This reaction is synthetically powerful because it replaces harsher, more traditional methods and has a broad substrate scope, making it indispensable for synthesizing aryl amines. wikipedia.org The ability to introduce nitrogen-containing functional groups is crucial for building a vast array of complex molecules.

These reactions transform the relatively simple starting material into highly functionalized, complex derivatives, demonstrating its role as a versatile and key intermediate.

In the pharmaceutical industry, the precise architecture of a molecule is critical to its biological function. Halogenated compounds are frequently used as intermediates in the synthesis of active pharmaceutical ingredients (APIs). adpharmachem.com The inclusion of fluorine, for instance, can enhance a drug's metabolic stability, bioavailability, and binding affinity. nbinno.com

While specific APIs derived directly from this compound are not extensively detailed in the available literature, its structural motifs are highly relevant. Related brominated and fluorinated aromatic compounds, such as 4-bromo-2-fluorobenzonitrile (B28022) and 4,4'-difluorobenzophenone, are established precursors for a wide range of APIs, including kinase inhibitors and central nervous system (CNS) drugs. nbinno.comnbinno.com The this compound molecule serves as a valuable scaffold, possessing both the desirable fluorine atom and a reactive bromine site for further molecular elaboration through coupling reactions like the Buchwald-Hartwig amination, a reaction widely used in the industrial preparation of pharmaceuticals. wikipedia.org

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, relies on the synthesis of novel organic molecules with specific biological activities. Brominated aromatic compounds are widely used as intermediates in the manufacture of these products. google.com For example, 3-bromo-4-fluorobenzaldehyde (B1265969) is a known intermediate in the production of pyrethroid insecticides. google.com

The structural features of this compound make it a promising precursor for agrochemical research. Its framework can be systematically modified to create libraries of new compounds for screening. The bromine atom allows for the introduction of various substituents via cross-coupling reactions, enabling chemists to fine-tune the molecule's properties to achieve desired efficacy and environmental profiles. nbinno.com The strategic placement of functional groups in intermediates like this is instrumental in designing new, more effective, and environmentally considerate crop protection solutions. nbinno.com

Materials Science and Photophysical Applications

The benzophenone (B1666685) core is not only a useful synthetic intermediate but also possesses intrinsic electronic properties that make it suitable for applications in materials science. Benzophenone itself is a classic phosphor with high efficiency in forming triplet excitons. prepchem.com This characteristic, combined with its function as a stable electron-accepting unit, makes its derivatives highly appealing for use in advanced electronic devices. prepchem.com

In the field of OLEDs, there is a continuous search for efficient, metal-free emitting materials. Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. TADF molecules are typically designed with a donor-acceptor (D-A) structure to achieve a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states.

The benzophenone framework serves as an excellent electron-deficient acceptor core for TADF emitters. prepchem.com Its highly twisted geometry helps to reduce intermolecular interactions and self-quenching effects. prepchem.com this compound is a key precursor in the synthesis of such emitters. In a documented synthetic pathway, the fluorine atom of this compound first undergoes a nucleophilic substitution reaction with a donor molecule like spiro[acridine-9,9'-fluorene]. Subsequently, the bromine atom is replaced with a different donor group, such as carbazole, through a Buchwald-Hartwig amination reaction. mdpi.com This step-wise functionalization allows for the precise construction of complex D-A-D or D-A type TADF molecules. mdpi.com

| Functional Group | Role in Synthesis | Reaction Type |

|---|---|---|

| 4'-Fluoro | Site for initial attachment of a donor unit | Nucleophilic Substitution |

| 4-Bromo | Site for subsequent attachment of a second donor unit | Buchwald-Hartwig Amination |

| Benzophenone Core | Acts as the central electron acceptor unit | N/A (Structural Core) |

Organic photovoltaic (OPV) devices utilize organic semiconductor materials to convert sunlight into electricity. The design of these materials often involves creating donor and acceptor molecules to facilitate charge separation. While benzophenone derivatives have found broad use in OLEDs, the specific application of this compound and its direct derivatives in the active layers of OPV devices is not prominently documented in the reviewed scientific literature. Research in OPVs often focuses on other classes of organic materials designed specifically for light absorption and charge transport properties suitable for solar cell applications.

Photochemistry and Photoreduction Studies

The photochemistry of benzophenone and its derivatives is a well-studied area, with applications ranging from photopolymerization to organic synthesis. hilarispublisher.comyoutube.com Upon absorption of ultraviolet (UV) light, typically around 350 nm, the benzophenone molecule is promoted from its ground state to an excited singlet state. hilarispublisher.comresearchgate.net This is followed by a rapid and efficient intersystem crossing to a more stable triplet state, which is a diradical species with two unpaired electrons. hilarispublisher.comyoutube.com

The triplet state of benzophenone is a powerful hydrogen abstractor. In the presence of a suitable hydrogen donor, such as an alcohol, the benzophenone diradical abstracts a hydrogen atom, leading to the formation of a ketyl radical. youtube.comresearchgate.net Two ketyl radicals can then dimerize to form benzpinacol. hilarispublisher.com This photoreduction process is a classic example of a photochemical reaction and is a fundamental principle in many of its applications. bgsu.edu

For this compound, it is expected to follow a similar photoreduction mechanism. The presence of the electron-withdrawing halogen atoms (bromine and fluorine) can influence the energy of the excited states and the reactivity of the resulting radicals. The Hammett parameter, which is a measure of the electronic effect of a substituent, has been shown to correlate with the activation energies of photoreduction in substituted benzophenones. core.ac.uk Generally, electron-withdrawing groups can enhance the rate of photoreduction.

Design of Novel Derivatives with Enhanced Properties

The this compound core is a versatile platform for the design and synthesis of new molecules with tailored properties for a variety of applications. The bromine and fluorine atoms can be modified or can themselves contribute to the desired functionality.

The benzophenone scaffold is a common feature in many biologically active compounds, exhibiting anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govinformahealthcare.commdpi.com Structure-activity relationship (SAR) studies on benzophenone derivatives have provided valuable insights into how different substituents and their positions on the phenyl rings affect biological activity.

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. The introduction of halogen atoms can affect a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov In the context of anticancer activity, for example, a benzophenone analogue with three methyl groups and a bromo group at the para position of one of the phenyl rings was identified as a potent lead compound. nih.gov Similarly, benzophenone derivatives with fluoro and chloro groups at the para position have shown significant antiproliferative and cytotoxic properties. nih.gov

The following table summarizes the impact of various substituents on the biological activity of benzophenone derivatives, providing a basis for the rational design of new therapeutic agents derived from this compound.

| Substituent | Position | Observed Biological Activity | Potential Implication for this compound Derivatives |

| Methoxy (B1213986) | para | High anti-tumor activity | Introduction of methoxy groups could enhance anticancer properties. |

| Fluoro, Chloro | para | Significant antiproliferative and cytotoxic effects | The existing fluorine atom is a favorable feature. Additional halogenation could be explored. |

| Bromo | para | Potent anticancer lead compound | The existing bromine atom is a key feature for potential anticancer activity. |

| Hydroxy | ortho, meta, para | Modulates anti-inflammatory and protein tyrosine kinase inhibitory activity | Strategic placement of hydroxyl groups could lead to potent enzyme inhibitors. |

| Thiazole (B1198619) | - | Anti-inflammatory activity | Coupling with heterocyclic rings like thiazole could yield new anti-inflammatory agents. |

This table is generated based on findings from multiple sources. nih.govmdpi.comnih.gov

The development of novel benzophenone derivatives as inhibitors of protein tyrosine kinases (PTKs) has also been an active area of research. nih.gov SAR studies on a series of benzophenone and diphenylmethane (B89790) halophenols revealed that the nature and position of halogen and hydroxyl groups on the phenyl rings are critical for their inhibitory activity. nih.gov This suggests that derivatives of this compound could be designed as potent PTK inhibitors for cancer therapy.

Organic materials with non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. ufg.brresearchgate.netscispace.comnih.gov Chalcones, which are α,β-unsaturated ketones that can be synthesized from benzophenones, are a class of organic compounds known to exhibit significant NLO properties. ufg.brresearchgate.netscispace.com

The NLO response of a molecule is governed by its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. researchgate.netnih.gov This "push-pull" electronic structure leads to a large molecular hyperpolarizability, which is a measure of the NLO activity. The benzophenone core in this compound can act as an electron-accepting group. By introducing electron-donating groups into the molecule, it is possible to create derivatives with enhanced NLO properties.

The presence of halogen atoms can also influence the NLO properties of chalcones and related compounds. ufg.brresearchgate.netscispace.com Halogens can affect the electronic distribution in the molecule and its crystal packing, both of which are important for the bulk NLO response. Studies on halogenated chalcones have shown that the substitution of a bromine atom with a chlorine atom does not cause significant conformational changes but can still result in materials that are good candidates for NLO applications. ufg.brscispace.com

The following table outlines key structural features that influence the NLO properties of chalcone-like molecules and their relevance to the design of derivatives from this compound.

| Structural Feature | Impact on NLO Properties | Design Strategy for this compound Derivatives |

| Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂) | Increases molecular hyperpolarizability (push-pull system). | Introduce strong electron-donating groups on one of the phenyl rings. |

| Extended π-Conjugation | Enhances the NLO response. | Synthesize chalcone (B49325) or stilbene (B7821643) derivatives to extend the conjugated system. |

| Halogen Substitution | Can modify electronic properties and crystal packing. | The existing bromo and fluoro atoms can be leveraged. Further halogenation could be explored. |

| Fused Aromatic Rings (e.g., Anthracene) | Increases π-electron delocalization, enhancing NLO properties. | Incorporate polycyclic aromatic hydrocarbons into the molecular structure. |

This table is synthesized from information found in multiple sources. ufg.brresearchgate.netnih.gov

Smart-responsive materials are materials that can change their properties in response to external stimuli, such as light, temperature, or pH. These materials have a wide range of potential applications, including in drug delivery, sensors, and self-healing materials. The photochemical reactivity of the benzophenone moiety makes it a valuable building block for the development of photo-responsive smart materials. mdpi.comrsc.org

Benzophenone and its derivatives can be incorporated into polymer chains as photo-cross-linkers. mdpi.comrsc.org Upon exposure to UV light, the benzophenone group can abstract a hydrogen atom from a nearby polymer chain, leading to the formation of a covalent bond and cross-linking of the polymer network. This process can be used to create hydrogels, thin films, and coatings with tunable mechanical and chemical properties. mdpi.comrsc.org

The this compound molecule offers several advantages for the development of smart materials. The bromo group can serve as a reactive site for further functionalization through reactions such as Suzuki or Sonogashira coupling, allowing for the attachment of other functional moieties. google.com The benzophenone core itself provides the photo-responsive character. For instance, a benzophenone-containing monomer can be copolymerized with other monomers to create polymers that can be cross-linked upon UV irradiation to form stable networks. mdpi.com

The development of zwitterionic copolymers containing benzophenone has been explored for creating antifouling surfaces. acs.org The kinetics of the photo-cross-linking process can be influenced by the polarity of the polymer matrix. acs.org This highlights the potential for designing sophisticated materials where the responsiveness can be finely tuned by both the chemical structure of the benzophenone derivative and the surrounding polymer environment.

Advanced Analytical Techniques for Process Monitoring and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. In the context of 4-Bromo-4'-fluorobenzophenone, GC-MS is invaluable for detecting and identifying impurities that may be present from the starting materials or formed as byproducts during the synthesis.

The process involves injecting a vaporized sample into a long, thin capillary column. An inert carrier gas (the mobile phase) flows through the column, and the separation of components is achieved based on their differential partitioning between the mobile phase and the stationary phase coated on the column's inner surface. As each separated component exits the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

While specific GC-MS methods for this compound are not extensively detailed in publicly available literature, typical analytical parameters can be illustrated by methods developed for other benzophenone (B1666685) derivatives. researchgate.netthermofisher.comnih.gov These methods are generally applicable for assessing the purity of the final product and identifying any residual solvents or starting materials.

Illustrative GC-MS Parameters for Benzophenone Analysis

Below is an example of a GC-MS method that could be adapted for the analysis of this compound, based on established methods for similar compounds. thermofisher.com

| Parameter | Value/Description |

| GC Column | TraceGOLD™ TG-17MS or similar mid-polarity column |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole or Ion Trap |

| Mass Range | 50-500 amu |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively for monitoring the progress of chemical reactions and for the preliminary purity assessment of a sample. oregonstate.edu It operates on the principle of separation by adsorption. A small spot of the sample solution is applied to a baseline on a plate coated with a thin layer of an adsorbent (the stationary phase), typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. libretexts.org

For the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., 4-bromobenzoyl chloride and fluorobenzene) and the formation of the desired product. By spotting the reaction mixture alongside the starting materials on the same TLC plate, a clear visual representation of the reaction's progress can be obtained. The purity of the final product can also be assessed; a pure compound should ideally appear as a single spot.

The retention factor (Rf value), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. The selection of an appropriate solvent system is critical to achieve good separation, with common choices for compounds of intermediate polarity like benzophenones being mixtures of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a moderately polar solvent (like ethyl acetate (B1210297) or dichloromethane). rochester.edu

Example of TLC for Reaction Monitoring

| Spot on TLC Plate | Substance | Hypothetical Rf Value (Hexane/Ethyl Acetate 4:1) |

| 1 | Starting Material A (e.g., Fluorobenzene) | 0.85 |

| 2 | Starting Material B (e.g., 4-Bromobenzoyl Chloride) | 0.60 |

| 3 | Reaction Mixture (at time = t) | Spots at 0.85, 0.60, and 0.45 |

| 4 | This compound (Product) | 0.45 |

| 5 | Co-spot (Reaction Mixture + Product) | Intensified spot at 0.45 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of compounds. It is widely used for the purity assessment of pharmaceutical intermediates and active ingredients due to its high resolution and sensitivity. For a compound like this compound, reversed-phase HPLC is the most common mode used.

In reversed-phase HPLC, the sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is pumped through the column under high pressure. Separation occurs based on the hydrophobic interactions of the analytes with the stationary phase; less polar compounds are retained longer and thus have a longer retention time. A detector, commonly a UV-Vis spectrophotometer, measures the absorbance of the eluate, generating a chromatogram where each peak corresponds to a different component in the sample.

The purity of this compound can be determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram. This technique is highly effective for separating the target compound from structurally similar impurities. Fluorinated stationary phases can also offer alternative selectivity for separating halogenated compounds like this compound. chromatographyonline.com

Illustrative HPLC Parameters for Halogenated Benzophenone Analysis

The following table presents a hypothetical set of HPLC conditions that could serve as a starting point for developing a purity analysis method for this compound, based on general principles for similar aromatic ketones. mdpi.com

| Parameter | Value/Description |

| HPLC Column | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Melting Point Determination

Melting point determination is a fundamental and straightforward technique used to assess the purity of a solid crystalline compound. A pure substance typically melts over a sharp, well-defined temperature range. The presence of impurities disrupts the crystal lattice, which generally results in a depression of the melting point and a broadening of the melting range.

For this compound, a sharp melting range is a strong indicator of high purity. The reported melting point for this compound is consistently in the range of 106 °C to 108 °C. lookchem.comchemicalbook.comoakwoodchemical.com This physical constant is a critical specification in quality control checks. Any significant deviation from this range suggests the presence of impurities, which would then necessitate further analysis by chromatographic methods like HPLC or GC-MS to identify and quantify them.